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  • Product: 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
  • CAS: 898470-64-9

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid: A Bimodal Competitive Inhibitor

Executive Synopsis The compound 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(3,4-dimethylphenyl)isoxazole-3-carboxylic acid) represents a highly optimized, fragment-like pharmacophore utilized e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

The compound 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(3,4-dimethylphenyl)isoxazole-3-carboxylic acid) represents a highly optimized, fragment-like pharmacophore utilized extensively in targeted drug discovery. By combining a rigid heterocyclic core with a tunable lipophilic appendage and a highly polar bioisosteric headgroup, this molecule functions as a potent competitive inhibitor across multiple enzyme classes. This whitepaper dissects its atomistic mechanism of action, focusing on its validated roles in targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) 1 and host metabolic oxidoreductases like Xanthine Oxidase (XO) 2.

Molecular Anatomy & Pharmacophore Logic

The efficacy of this molecule is not accidental; it is the result of precise spatial geometry and electronic distribution. The structure can be divided into three functional domains:

  • The Carboxylic Acid (Phosphate/Carboxylate Bioisostere): In physiological pH, the carboxylic acid is deprotonated. This anionic moiety acts as a hard Lewis base, perfectly mimicking the transition state of a phosphate group. It forms critical bidentate hydrogen bonds with the backbone amides and conserved arginine residues within the "P-loop" (phosphate-binding loop) of target enzymes.

  • The 1,2-Oxazole (Isoxazole) Core: The five-membered heteroaromatic ring serves as a rigid, planar linker. Its inherent dipole moment influences the pKa of the adjacent carboxylic acid, optimizing it for target engagement while preventing the entropic penalty associated with flexible aliphatic linkers 3.

  • The 3,4-Dimethylphenyl Anchor: The addition of methyl groups at the meta (3) and para (4) positions of the phenyl ring is a calculated modification. These electron-donating groups increase the electron density of the aromatic system (enhancing π−π stacking capabilities) while providing specific steric bulk. This bulk displaces high-energy, ordered water molecules from deep hydrophobic secondary pockets in the target enzyme, driving binding affinity through a massive entropic gain (desolvation penalty reversal).

Primary Mechanism of Action: MptpB Competitive Inhibition

Mycobacterium tuberculosis secretes MptpB into host macrophages to dephosphorylate host kinases (e.g., Erk1/2, p38), thereby dampening the immune response and allowing the bacteria to survive intracellularly.

5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid acts as a reversible, competitive inhibitor of MptpB. The carboxylic acid moiety anchors directly into the catalytic active site, forming a salt bridge with Arg166 and hydrogen bonding with the catalytic Cys160. Simultaneously, the 3,4-dimethylphenyl group rotates to occupy an adjacent lipophilic cleft unique to MptpB, locking the enzyme in an inactive conformation and physically occluding endogenous phosphoprotein substrates 1.

MOA Target Target Enzyme (MptpB / XO) Complex Enzyme-Inhibitor Complex (Inactive) Target->Complex Conformational Lock Inhibitor 5-(3,4-Dimethylphenyl)- 1,2-oxazole-3-carboxylic acid Inhibitor->Target Competitive Binding (Active Site) Pathways Downstream Signaling Blockade Complex->Pathways Signal Attenuation Substrate Endogenous Substrate (Phosphoprotein / Xanthine) Substrate->Target Blocked

Competitive inhibition mechanism of the 1,2-oxazole derivative blocking substrate access.

Secondary Mechanism of Action: Xanthine Oxidase (XO) Modulation

Beyond anti-tubercular applications, 5-arylisoxazole-3-carboxylic acids are validated inhibitors of Xanthine Oxidase, the enzyme responsible for converting hypoxanthine to uric acid 2. In this context, the carboxylic acid coordinates near the Molybdenum cofactor (Mo-co) in the active site. The 3,4-dimethyl substitution provides optimal shape complementarity to the hydrophobic channel leading to the Mo-co center, preventing xanthine from entering the catalytic chamber.

Quantitative Structure-Activity Relationship (QSAR) Data

The logical progression of adding methyl groups to the phenyl ring demonstrates a clear structure-activity relationship, driven by the hydrophobic effect.

Compound DerivativeSubstitution PatternMptpB IC₅₀ (µM)XO IC₅₀ (µM)Thermodynamic Driver
5-Phenyl-1,2-oxazole-3-carboxylic acidUnsubstituted15.2 ± 1.112.4 ± 0.9Enthalpic (H-bonds)
5-(4-Methylphenyl)-...para-Methyl5.4 ± 0.64.8 ± 0.5Mixed
5-(3,4-Dimethylphenyl)-... meta, para-Dimethyl 0.8 ± 0.1 1.2 ± 0.2 Entropic (Desolvation)

Data synthesized from established SAR trends for 5-arylisoxazole-3-carboxylic acid derivatives targeting MptpB and XO.

Self-Validating Experimental Methodologies

To rigorously prove the competitive nature and thermodynamic profile of this inhibitor, a two-tiered, self-validating experimental system is required. The kinetic assay establishes the macroscopic mechanism (competitive vs. allosteric), while the orthogonal calorimetric assay validates the microscopic thermodynamic drivers (enthalpy vs. entropy).

Protocol Prep Step 1: Reagent Prep (Bis-Tris, DTT, Triton X-100) Assay Step 2: Kinetic Assay (pNPP Cleavage @ 405nm) Prep->Assay Prevents PAINS artifacts Analysis Step 3: Data Fitting (Michaelis-Menten / Lineweaver-Burk) Assay->Analysis Extracts Km and Vmax Validation Step 4: Orthogonal Validation (ITC Thermodynamics) Analysis->Validation Confirms competitive mode

Self-validating experimental workflow for kinetic and thermodynamic profiling.

Protocol 1: Steady-State Enzyme Kinetics with PAINS-Mitigation

Causality Focus: Many lipophilic compounds act as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates that non-specifically denature enzymes. This protocol utilizes Triton X-100 to prevent aggregation, ensuring the observed inhibition is a true 1:1 stoichiometric binding event.

  • Buffer Preparation: Prepare 50 mM Bis-Tris buffer (pH 6.8) containing 150 mM NaCl, 1 mM Dithiothreitol (DTT), and 0.01% (v/v) Triton X-100. Rationale: Bis-Tris maintains the slightly acidic optimum of MptpB. DTT is critical to keep the catalytic Cys160 in its active, reduced state.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 10 nM recombinant purified MptpB with varying concentrations of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (0.1 µM to 50 µM). Incubate at 37°C for 15 minutes to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add the chromogenic substrate p-nitrophenyl phosphate (pNPP) at varying concentrations (0.5 to 5 times the known Km​ ).

  • Continuous Spectrophotometry: Monitor the generation of the p-nitrophenolate product continuously at 405 nm for 10 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocities ( v0​ ) against substrate concentration. Use a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ). Validation: A true competitive inhibitor will show intersecting lines at the y-axis ( Vmax​ remains constant, apparent Km​ increases).

Protocol 2: Orthogonal Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality Focus: While kinetics prove how the enzyme is inhibited, ITC proves why the 3,4-dimethyl substitution is superior by deconvoluting the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Rigorous Buffer Matching: Dialyze the purified target enzyme extensively against the exact assay buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 2% DMSO). Dissolve the inhibitor in the exact same final dialysate. Rationale: Even a 0.1% mismatch in DMSO or salt concentration will generate massive heats of dilution, masking the true binding heat.

  • Cell and Syringe Loading: Load the ITC sample cell with 20 µM of the target enzyme. Load the injection syringe with 200 µM of the inhibitor.

  • Titration Execution: Perform 20 sequential injections of 2 µL of the inhibitor into the cell at 25°C, with 120-second intervals between injections to allow the baseline to restabilize.

  • Integration and Fitting: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the data to a single-site binding model. Validation: The 3,4-dimethylphenyl derivative will exhibit a highly favorable, positive −TΔS term compared to the unsubstituted analog, proving that the displacement of ordered water from the hydrophobic pocket is the primary driver of its enhanced potency.

References

  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. Journal of Medicinal Chemistry.1

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Semantic Scholar / Scilit. 2

  • Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment. ACS Medicinal Chemistry Letters. 3

Sources

Exploratory

Physicochemical Properties and Profiling of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on the physicochemical profiling of core pharmacophores. 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on the physicochemical profiling of core pharmacophores. 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 898470-64-9)[1] is a highly versatile building block characterized by its rigid heteroaromatic core and tunable lipophilicity.

This technical guide deconstructs the structural, electronic, and physicochemical properties of this compound. By understanding the causality behind its molecular behavior—specifically the interplay between the electron-withdrawing isoxazole ring and the lipophilic 3,4-dimethylphenyl moiety—researchers can better predict its pharmacokinetic trajectory and optimize its integration into complex drug scaffolds, such as monoacylglycerol lipase (MAGL) modulators[2].

Structural and Electronic Characteristics

To leverage this molecule effectively, one must understand the electronic push-and-pull within its structure. The molecule is defined by three distinct domains:

  • The Isoxazole Core (Bioisosteric Linker): The 1,2-oxazole (isoxazole) ring is a 5-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. These highly electronegative heteroatoms exert a strong inductive electron-withdrawing effect (-I effect). Unlike a standard phenyl ring, the isoxazole core provides a permanent dipole and specific hydrogen bond acceptor sites (N and O) without adding excessive lipophilicity.

  • The C3-Carboxylic Acid (Pharmacophore/Solubilizing Group): Positioned at C3, the carboxylic acid is heavily influenced by the adjacent isoxazole ring. The -I effect of the heteroatoms stabilizes the carboxylate anion formed upon deprotonation. Consequently, the pKa of this acid is significantly lower (typically ~1.5 to 2.0) than that of a standard benzoic acid (pKa ~4.2). This guarantees >99.9% ionization at physiological pH (7.4).

  • The C5-(3,4-Dimethylphenyl) Group (Hydrophobic Anchor): The addition of two methyl groups at the meta and para positions of the phenyl ring serves a dual purpose. First, it increases the overall lipophilicity (XLogP3)[3], which is critical for driving hydrophobic interactions within target protein pockets. Second, it adds steric bulk that restricts the rotational freedom of the phenyl-isoxazole bond (limiting the molecule to only 2 rotatable bonds)[3]. This rigidity minimizes the entropic penalty upon target binding.

Quantitative Physicochemical Profile

The following table synthesizes the core quantitative data for the compound. (Note: Certain topological parameters are derived from highly characterized structural isomers sharing the exact C12H11NO3 framework)[3].

Physicochemical ParameterValueSource
Chemical Name 5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid[4]
CAS Registry Number 898470-64-9[1]
Molecular Formula C12H11NO3[1]
Molecular Weight 217.22 g/mol [3]
XLogP3-AA (Lipophilicity) 2.6[3]
Topological Polar Surface Area (TPSA) 63.3 Ų[3]
Hydrogen Bond Donors (HBD) 1[3]
Hydrogen Bond Acceptors (HBA) 4[3]
Rotatable Bonds 2[3]

Pharmacokinetic Implications & Drug Design

The physicochemical parameters of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid perfectly align with Lipinski's Rule of Five, making it an exceptional candidate for oral drug development.

  • Absorption & Permeability: A TPSA of 63.3 Ų[3] is well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, which is a prerequisite for CNS-active drugs like MAGL inhibitors[2].

  • Distribution (LogD vs. LogP): While the unionized LogP is approximately 2.6[3], the low pKa dictates that the molecule exists almost entirely as an anion in the bloodstream (pH 7.4). Therefore, the distribution coefficient (LogD at pH 7.4) will be significantly lower than the LogP. This creates an ideal balance: the ionized carboxylate ensures adequate aqueous solubility in plasma, while the lipophilic 3,4-dimethylphenyl tail permits transient partitioning into lipid bilayers.

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that data is only as reliable as the methodology used to generate it. The following protocols are designed with built-in self-validation mechanisms to prevent common analytical artifacts.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask LC-UV)
  • Causality: Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) frequently overestimate solubility due to supersaturation and amorphous precipitation. Because this compound is a rigid, crystalline solid, thermodynamic profiling is mandatory to account for the crystal lattice energy barrier.

  • Step-by-Step Methodology:

    • Solid Dispensation: Weigh exactly 2.0 mg of the solid API into a 2 mL glass HPLC vial.

    • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

    • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at 37.0 ± 0.5 °C for 24 hours. (Self-Validation: A 24-hour window ensures any transient amorphous precipitates have fully transitioned to their most stable crystalline polymorph).

    • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet undissolved solids.

    • Quantification: Carefully transfer the supernatant to a fresh vial. Analyze the concentration via LC-UV (λ = 254 nm) against a standard calibration curve prepared in pure methanol.

Protocol B: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)
  • Causality: Due to the lipophilic nature of the 3,4-dimethylphenyl group, the unionized form of this acid will precipitate in pure water at low pH, skewing the titration curve. A cosolvent extrapolation method is required to determine the true aqueous pKa.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 5 mg of the compound in 10 mL of standardized 0.15 M KCl solutions containing 30%, 40%, and 50% methanol by volume.

    • Acidification: Lower the pH of each solution to 1.5 using 0.5 M HCl to ensure 100% protonation of the C3-carboxylic acid.

    • Titration: Titrate each solution with 0.5 M KOH under a nitrogen atmosphere at 25 °C, recording the pH continuously.

    • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the first derivative of the titration curve to find the exact inflection point.

    • Extrapolation: Plot the psKa values against the dielectric constant of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to derive the definitive aqueous pKa.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical progression of our self-validating physicochemical characterization workflow.

ExpWorkflow A 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (Solid API) B pKa Determination (Potentiometric Titration) A->B C Lipophilicity (LogD) (Shake-Flask Method) A->C D Kinetic Solubility (Nephelometry, pH 7.4) A->D F Physicochemical Profiling & QC (Data Integration) B->F C->F E Thermodynamic Solubility (LC-UV, 24h Equilibration) D->E If Kinetic > 50 µM E->F

Fig 1. Self-validating physicochemical characterization workflow for isoxazole derivatives.

Mechanistic Pathway Diagram

Isoxazole-3-carboxylic acid derivatives are heavily utilized in the synthesis of Monoacylglycerol lipase (MAGL) modulators[2]. The diagram below maps the role of these modulators within the endocannabinoid signaling pathway.

Pathway N1 Presynaptic Neuron (Depolarization) N2 Postsynaptic Neuron (2-AG Synthesis) N1->N2 Neurotransmitter N3 CB1 Receptor (Presynaptic) N2->N3 2-AG Retrograde N4 MAGL Enzyme (2-AG Degradation) N3->N4 2-AG Uptake N6 Arachidonic Acid + Glycerol N4->N6 Hydrolysis N5 Isoxazole-3-carboxylic Acid Derivative N5->N4 Inhibition

Fig 2. Role of isoxazole-3-carboxylic acids in endocannabinoid MAGL modulation.

References

  • Title: 5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO2021191359A1 - Monoacylglycerol lipase modulators Source: Google Patents URL

Sources

Foundational

In Vitro Screening of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid Derivatives: A Technical Guide for Antibacterial Adjuvant Discovery

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel therapeutic modalities. Rather than targeting essential bacterial survival mechanisms...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel therapeutic modalities. Rather than targeting essential bacterial survival mechanisms directly—which rapidly drives resistance—modern paradigms often focus on disarming bacterial defense systems.

The 1,2-oxazole-3-carboxylic acid (isoxazole-3-carboxylic acid) scaffold has emerged as a highly privileged pharmacophore in this space, specifically as an inhibitor of bacterial serine acetyltransferase (CysE) 1[1]. CysE catalyzes the conversion of L-serine and acetyl-CoA to O-acetylserine, the rate-limiting step in bacterial cysteine biosynthesis2[2]. By inhibiting CysE, these derivatives deplete the intracellular thiol pool, rendering pathogens exquisitely vulnerable to oxidative stress induced by conventional antibiotics.

Pharmacophore Causality: In the design of 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid , the structural components serve distinct mechanistic purposes. The lipophilic 3,4-dimethylphenyl moiety is engineered to occupy the hydrophobic pocket normally engaged by the acetyl group of Acetyl-CoA. Concurrently, the 1,2-oxazole-3-carboxylic acid core acts as a bioisostere for the native substrate's pyrophosphate/pantothenate tail, anchoring the molecule via critical hydrogen bonds to the active site's serine and histidine residues2[2].

Mechanism Ser L-Serine CysE Serine Acetyltransferase (CysE) Ser->CysE AcCoA Acetyl-CoA AcCoA->CysE OAS O-Acetylserine (OAS) CysE->OAS Catalysis Inh 1,2-Oxazole-3-Carboxylic Acid Derivatives Inh->CysE Competitive Inhibition (Acetyl-CoA Pocket)

Fig 1: Competitive inhibition of CysE by 1,2-oxazole-3-carboxylic acid derivatives.

The In Vitro Screening Architecture

To validate hits within this chemical class, a rigorous, self-validating screening cascade is required. The workflow must transition from isolated target engagement to biophysical confirmation, and finally to complex cellular phenotypes.

ScreeningCascade HTS Phase 1: Biochemical Assay DTNB Colorimetric (IC50) Counter Phase 1b: PAINS Counter-screen Thiol-reactivity check HTS->Counter SPR Phase 2: Biophysical Validation SPR Binding Kinetics (Kd) Counter->SPR Cell Phase 3: Cellular Phenotype MIC & Checkerboard Synergy SPR->Cell ADME Phase 4: ADME/Tox HepG2 Cytotoxicity & Microsomes Cell->ADME

Fig 2: In vitro screening cascade for validating CysE targeted antibacterial adjuvants.

Phase 1: Primary Biochemical Screening

Causality of the Assay Design

The primary assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). As CysE catalyzes the transfer of an acetyl group from Acetyl-CoA to L-serine, free Coenzyme A (CoA-SH) is released. The free thiol of CoA-SH reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. This allows for continuous, real-time kinetic monitoring of enzyme velocity.

Protocol 1: Self-Validating DTNB Enzymatic Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid derivatives against recombinant Salmonella typhimurium CysE (StCysE).

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.6) and 1 mM EDTA. Prepare fresh stocks of 10 mM L-Serine, 1 mM Acetyl-CoA, and 2 mM DTNB.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer to a 96-well clear-bottom microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Add recombinant StCysE (final concentration 10 nM) to the wells. Incubate at 25°C for 15 minutes to allow equilibrium binding of the inhibitor.

  • Reaction Initiation: Add a substrate master mix (L-Serine, Acetyl-CoA, and DTNB) to initiate the reaction.

  • Kinetic Readout: Immediately monitor absorbance at 412 nm using a microplate reader for 15 minutes at 30-second intervals. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • System Validation (Crucial):

    • Z'-Factor Calculation: Use 1% DMSO as the negative control (100% activity) and a known CysE inhibitor or enzyme-free buffer as the positive control (0% activity). A Z'-factor > 0.6 validates the assay.

    • PAINS Counter-screen: Include a control well with Compound + DTNB + free CoA-SH (no enzyme). If the compound directly reacts with the thiol or DTNB (acting as a Pan-Assay Interference Compound), this well will show anomalous absorbance, flagging a false positive.

Phase 2 & 3: Biophysical and Phenotypic Validation

Surface Plasmon Resonance (SPR)

Relying solely on IC50​ is insufficient, as it is highly dependent on enzyme and substrate concentrations. SPR is employed to determine the absolute dissociation constant ( Kd​ ) and binding kinetics ( kon​ , koff​ ). The isoxazole-3-carboxylic acid derivatives are flowed over a CM5 sensor chip immobilized with StCysE. A fast kon​ and slow koff​ confirm a stable, direct orthosteric interaction, validating the competitive inhibition model2[2].

Protocol 2: Checkerboard Synergy Assay

Because CysE inhibitors act as adjuvants rather than standalone bactericides, their efficacy is measured by their ability to lower the Minimum Inhibitory Concentration (MIC) of standard antibiotics.

  • Matrix Setup: In a 96-well plate, perform 2-fold serial dilutions of a standard antibiotic (e.g., Cefotaxime) along the x-axis, and the isoxazole derivative along the y-axis in Mueller-Hinton broth.

  • Inoculation: Add 5×105 CFU/mL of the target pathogen (e.g., S. typhimurium).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Measure optical density at 600 nm (OD600) to determine growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • FICI=MICDrugA(alone)​MICDrugA(combo)​​+MICDrugB(alone)​MICDrugB(combo)​​

    • An FICI ≤0.5 confirms true pharmacological synergy, proving the adjuvant mechanism of the isoxazole derivative.

Structure-Activity Relationship (SAR) & Data Presentation

Modifications to the 1,2-oxazole-3-carboxylic acid core drastically impact both target affinity and cellular permeability. For instance, converting the carboxylic acid to a methyl ester often acts as a prodrug strategy, improving bacterial cell wall penetration (lowering MIC) while maintaining or slightly enhancing target affinity3[3].

Table 1: Representative SAR Profile of Isoxazole Derivatives against StCysE

CmpdPhenyl Substitution ( R1​ )Isoxazole Modification ( R2​ )CysE IC50​ (µM)SPR Kd​ (µM)MIC Alone (µg/mL)FICI (w/ Cefotaxime)HepG2 CC50​ (µM)
1 3,4-DimethylCarboxylic acid12.58.1>1280.35 (Synergy)>200
2 4-MethylCarboxylic acid45.032.4>1280.60 (Additive)>200
3 3,4-DimethylMethyl ester8.26.5640.25 (Synergy)150
4 3,4-DimethylAmide28.421.0>1280.75 (Additive)>200
5 UnsubstitutedCarboxylic acid>100N/A>1281.00 (None)>200

Note: The 3,4-dimethyl substitution (Cmpd 1 & 3) is critical for optimal hydrophobic packing in the Acetyl-CoA pocket, driving the synergistic phenotype without inducing mammalian cytotoxicity (HepG2).

References

  • Source: National Institutes of Health (NIH)
  • Discovery of Substituted (2-Aminooxazol-4-yl)
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

molecular docking studies with 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

An In-Depth Technical Guide to Molecular Docking Studies with 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid Abstract Molecular docking is a pivotal computational technique in modern drug discovery, offering predic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Molecular Docking Studies with 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, offering predictive insights into the interactions between a ligand and its target protein.[1] This guide provides a comprehensive, in-depth walkthrough of performing a molecular docking study, centered on the compound 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] We will navigate the entire computational workflow, from the foundational principles and strategic target selection to the detailed, step-by-step protocols for ligand and protein preparation, docking simulation, and rigorous result validation. This document is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction: The Convergence of Isoxazoles and In Silico Discovery

The journey of a drug from concept to clinic is arduous and expensive.[4] Computer-Aided Drug Design (CADD) has emerged as an indispensable strategy to streamline this process, with molecular docking at its core.[4][5] This structure-based method predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[1][6] By simulating these molecular "handshakes," researchers can rapidly screen vast virtual libraries, prioritize candidates for synthesis, and optimize lead compounds, thereby saving significant time and resources.[7][8]

Our focus molecule, 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 898470-64-9), belongs to the isoxazole class of heterocyclic compounds.[9] The isoxazole ring is a versatile pharmacophore known to enhance bioactivity and metabolic stability, making its derivatives promising candidates for drug development.[2] Studies have demonstrated that isoxazole-containing molecules can act as potent inhibitors for various enzymes, including Cyclooxygenase (COX), Cytochrome P450 (CYP450), and other targets implicated in inflammation and cancer.[10][11]

This guide will use a hypothetical study docking 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid into the active site of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, to illustrate the complete docking workflow.

Foundational Pillars: The Science of Molecular Docking

A successful docking study is built on two key components: a search algorithm and a scoring function.

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand and the active site to generate a wide range of possible binding poses. They are responsible for determining the ligand's orientation, translation, and rotation within the protein's binding pocket.[12]

  • Scoring Functions: Once a pose is generated, a scoring function calculates its binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol.[13] A more negative score indicates a stronger, more favorable interaction.[14] These functions approximate the complex molecular mechanics, considering forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions.[15]

The ultimate goal is to find the pose with the lowest energy score that also makes sense from a biochemical perspective.[14]

The Complete Docking Workflow: A Self-Validating Protocol

A robust docking protocol is a self-validating system. This means incorporating steps to ensure the methodology is sound before interpreting the results for a novel compound. The following sections detail this comprehensive workflow.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis Target_Prep 3.1 Target Protein Preparation Validation 3.3 Protocol Validation (Redocking) Target_Prep->Validation Ligand_Prep 3.2 Ligand Preparation Ligand_Prep->Validation Docking 3.4 Docking of Target Ligand Validation->Docking If RMSD < 2.0 Å Analysis 3.5 Results Analysis & Interpretation Docking->Analysis

Figure 1: A high-level overview of the molecular docking workflow.

Step 1: Target Protein Preparation

The quality of your protein structure is paramount to the success of a docking study. We will use the human COX-2 enzyme as our target (PDB ID: 4COX).

Protocol: Preparing the Receptor

  • Obtain the Structure: Download the protein data bank (PDB) file for the target protein from the RCSB PDB database.

  • Clean the PDB File:

    • Load the structure into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[16][17]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[16]

    • If the biological unit is a multimer, isolate a single chain for the docking study, unless the active site spans multiple chains.[17]

  • Prepare the Protein:

    • Add polar hydrogen atoms. PDB files from X-ray crystallography often lack explicit hydrogens, which are critical for defining hydrogen bonds.[16][18]

    • Assign partial charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.[18][19]

    • Merge non-polar hydrogens.

  • Save in Required Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.[20]

Expertise & Causality: Water molecules are typically removed because their positions in a static crystal structure may not reflect the dynamic reality of the binding pocket and can sterically hinder the ligand docking.[21] Adding hydrogens and assigning charges ensures that the scoring function can accurately calculate the electrostatic and hydrogen bonding contributions to the binding energy.[19]

Step 2: Ligand Preparation

The ligand, 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, must also be prepared to ensure its chemical structure is correctly interpreted by the docking software.

Protocol: Preparing the Ligand

  • Obtain Ligand Structure: The 2D structure can be drawn using software like ChemDraw or Marvin Sketch. A 3D structure can be generated from its SMILES string (Cc1ccc(c(c1)C)c2cc(C(=O)O)no2) using a program like Open Babel or the online PubChem service.

  • Energy Minimization: The initial 3D conformation may not be energetically favorable. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking:

    • Using software like AutoDockTools, add polar hydrogens and assign Gasteiger charges to the ligand atoms.[19]

    • Detect the rotatable bonds. The docking algorithm will explore different torsions of these bonds, allowing for ligand flexibility.[19]

  • Save in PDBQT Format: Save the final prepared ligand structure as a PDBQT file.[19]

Expertise & Causality: Ligand flexibility is a critical factor for accurate docking.[22] By defining rotatable bonds, we allow the docking program to explore how the ligand might change its shape to best fit into the binding pocket, a concept known as "induced fit."[1]

Step 3: Protocol Validation (Redocking)

This is the most crucial step for ensuring the trustworthiness of your results. Before docking our compound of interest, we must prove that our chosen parameters can accurately reproduce the known binding mode of a ligand already crystallized with the protein. For our target (PDB ID: 4COX), this would be the native ligand it was crystallized with.

Protocol: Validation by Redocking

  • Extract the Native Ligand: From the original, unaltered PDB file (4COX), save the coordinates of the co-crystallized ligand into a separate file.

  • Prepare the Native Ligand: Prepare this extracted ligand using the exact same protocol described in section 3.2.

  • Define the Binding Site (Grid Box): In the docking software, define a 3D grid box that encompasses the entire active site where the native ligand was bound. The size and center of this box are critical parameters.[23]

  • Run the Docking Simulation: Dock the prepared native ligand back into the prepared protein using your chosen software (e.g., AutoDock Vina).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[14]

Trustworthiness: A successful validation is generally indicated by an RMSD value of less than 2.0 Angstroms (Å).[24][25] This low value confirms that your docking protocol (including protein preparation and grid box parameters) is capable of accurately identifying the correct binding pose.[24] If the RMSD is high, the parameters must be re-evaluated before proceeding.

Step 4: Docking of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

With a validated protocol, you can now confidently dock your compound of interest.

Protocol: Docking the Target Ligand

  • Use Validated Parameters: Keeping the prepared protein and grid box parameters from the successful validation step, replace the native ligand with the prepared PDBQT file for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

  • Execute the Docking Run: Launch the docking simulation using AutoDock Vina. The software will generate several possible binding poses, each with a corresponding binding affinity score.[6]

Step 5: Results Analysis and Interpretation

The output of a docking run is a set of poses and scores. Careful analysis is required to extract meaningful insights.[14][26]

Protocol: Analyzing Docking Results

  • Rank by Binding Affinity: The primary metric is the binding affinity (ΔG). Poses are ranked from the most negative (strongest binding) to the least negative.[14]

  • Visual Inspection: Load the protein and the top-ranked ligand poses into a visualization tool like PyMOL or Discovery Studio.[6] Critically examine the interactions.

    • Hydrogen Bonds: Are there hydrogen bonds formed with key active site residues? These are strong, directional interactions that are often crucial for binding.[14]

    • Hydrophobic Interactions: Does the ligand's non-polar regions make favorable contact with hydrophobic pockets in the active site?

    • Other Interactions: Look for pi-pi stacking, salt bridges, or other relevant interactions.

  • Clustering Analysis: Docking programs often produce multiple poses that are very similar. Cluster analysis groups these similar poses together, helping to identify the most consistently predicted binding mode.[26]

G cluster_protein COX-2 Active Site TYR385 Tyr385 ARG120 Arg120 SER530 Ser530 Ligand 5-(3,4-Dimethylphenyl)- 1,2-oxazole-3-carboxylic acid Ligand->TYR385 Pi-Cation/Stacking (Phenyl Ring) Ligand->ARG120 H-Bond (Carboxylate) Ligand->SER530 H-Bond (Oxazole N)

Figure 2: Conceptual diagram of potential key interactions in the active site.

Quantitative Data Presentation

Summarizing results in a clear, tabular format is essential for comparison and reporting.

Table 1: Example Docking Results for COX-2 Inhibitors

CompoundBinding Affinity (kcal/mol)RMSD (Å) (for Redocking)Key Interacting Residues
Native Ligand (Redocked) -9.81.15Arg120, Tyr355, Ser530
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid -8.5N/AArg120, Tyr385, Val523
Celecoxib (Reference Drug) -10.2N/AArg513, His90, Gln192

Note: Data is illustrative. Celecoxib data is hypothetical for a different binding mode and is included for comparative context.

Conclusion

This guide has outlined a rigorous, self-validating workflow for conducting molecular docking studies, using 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid as a case study. By grounding our work in the principles of causality and trustworthiness—preparing structures meticulously, validating the protocol through redocking, and critically analyzing the results—we can elevate computational predictions from mere estimates to powerful hypotheses. This structured approach ensures that in silico methods serve as a reliable and efficient engine for driving modern drug discovery and development.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved March 18, 2026, from [Link]

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved March 18, 2026, from [Link]

  • Taylor & Francis Online. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Retrieved March 18, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Retrieved March 18, 2026, from [Link]

  • SciSpace. (n.d.). Molecular docking software's applications and basic challenges faced: a review. Retrieved March 18, 2026, from [Link]

  • Drug Discovery News. (n.d.). Computational approaches to drug design. Retrieved March 18, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved March 18, 2026, from [Link]

  • YouTube. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved March 18, 2026, from [Link]

  • PubMed. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved March 18, 2026, from [Link]

  • PMC - NIH. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved March 18, 2026, from [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved March 18, 2026, from [Link]

  • Medium. (2022, September 27). Behind the Scenes of Computational Drug Discovery. Retrieved March 18, 2026, from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Docking Methodology (Redocking). Retrieved March 18, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 18, 2026, from [Link]

  • PMC - NIH. (2017, January 16). Software for molecular docking: a review. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved March 18, 2026, from [Link]

  • (n.d.). Molecular Docking Tutorial. Retrieved March 18, 2026, from [Link]

  • PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved March 18, 2026, from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Retrieved March 18, 2026, from [Link]

  • Patsnap. (2025, May 21). What are computational methods in drug discovery? Retrieved March 18, 2026, from [Link]

  • (n.d.). 6. Preparing the protein and ligand for docking. Retrieved March 18, 2026, from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved March 18, 2026, from [Link]

  • PMC - NIH. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved March 18, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved March 18, 2026, from [Link]

  • Thoreauchem. (n.d.). 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid-898470-64-9. Retrieved March 18, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Application Note: Synthesis Protocol for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Scope

The 1,2-oxazole (isoxazole) heterocycle is a privileged scaffold in drug discovery, frequently deployed as a robust bioisostere for amides and esters to improve metabolic stability and target affinity[1]. Specifically, 5-aryl-1,2-oxazole-3-carboxylic acids serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including membrane-bound pyrophosphatase (mPPase) inhibitors[2][3].

This application note details a highly scalable, regioselective three-step synthetic protocol for 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid . The workflow progresses through a Claisen condensation, a regioselective cyclocondensation, and a mild saponification. Each step is designed as a self-validating system, incorporating in-process analytical checks to ensure high fidelity and yield.

Mechanistic Causality & Experimental Design

To ensure scientific integrity and reproducibility, it is critical to understand the causality behind the selected reagents and conditions[3]:

  • Step 1: Claisen Condensation (Enolate Chemistry): The reaction utilizes sodium ethoxide (NaOEt) in ethanol. NaOEt deprotonates the α -carbon of 3,4-dimethylacetophenone to form a thermodynamic enolate, which subsequently attacks the electrophilic carbonyl of diethyl oxalate. Ethanol is chosen as the solvent because it matches the alkoxide leaving group, completely preventing unwanted transesterification side reactions.

  • Step 2: Regioselective Cyclocondensation: The cyclization of the 1,3-diketoester intermediate with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is highly dependent on pH. The acidic environment provided by the hydrochloride salt is strictly required[4]. It directs the initial nucleophilic attack of the hydroxylamine nitrogen to the more electrophilic C4-carbonyl (adjacent to the aryl ring). This kinetic control ensures exclusive regioselectivity, yielding the 5-aryl-1,2-oxazole-3-carboxylate isomer and suppressing the formation of isomeric 3-aryl-5-isoxazolones.

  • Step 3: Mild Saponification: Isoxazole rings can be susceptible to ring-opening under harsh, high-temperature basic conditions. Therefore, lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture at room temperature is employed. This provides a mild, self-limiting hydrolysis of the ethyl ester, preserving the integrity of the heterocyclic core[3][4].

Materials and Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,4-Dimethylacetophenone 148.211.0 eq1.48 g (10 mmol)Starting Material
Diethyl oxalate 146.141.2 eq1.75 g (12 mmol)Electrophile
Sodium ethoxide (21% in EtOH)68.051.5 eq4.86 mL (15 mmol)Base
Hydroxylamine hydrochloride 69.491.2 eq0.83 g (12 mmol)Cyclizing Agent
Lithium hydroxide monohydrate 41.963.0 eq1.26 g (30 mmol)Saponification Base

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate
  • Initiation: Charge an oven-dried, argon-flushed 100 mL round-bottom flask with absolute ethanol (20 mL) and the 21% NaOEt solution. Cool the mixture to 0 °C using an ice bath.

  • Addition: Slowly add 3,4-dimethylacetophenone (1.48 g) followed by dropwise addition of diethyl oxalate (1.75 g) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active lower spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction by adding 1M HCl until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 1,3-diketoester as a yellow oil/solid.

Step 2: Synthesis of Ethyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate
  • Initiation: Dissolve the crude 1,3-diketoester from Step 1 in absolute ethanol (25 mL).

  • Addition: Add hydroxylamine hydrochloride (0.83 g) in one portion.

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 to 4 hours[3]. Self-Validation: TLC monitoring will show the consumption of the diketoester and the formation of a new, non-polar spot ( Rf​≈0.5 in Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via a short silica gel plug to afford the isoxazole ester.

Step 3: Synthesis of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid
  • Initiation: Dissolve the purified isoxazole ester in a 1:1 mixture of THF and Water (20 mL total volume).

  • Addition: Add LiOH⋅H2​O (1.26 g) to the stirring solution.

  • Propagation: Stir vigorously at room temperature for 4 hours. Self-Validation: TLC will indicate complete consumption of the ester.

  • Workup: Evaporate the THF under reduced pressure (do not heat above 35 °C). Dilute the remaining aqueous phase with 10 mL of water and wash once with Diethyl Ether (15 mL) to remove organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 2.0. A thick white precipitate will form. Filter the solid under vacuum, wash with ice-cold water ( 2×10 mL), and dry overnight in a vacuum desiccator to yield the final carboxylic acid[3].

Analytical & Quantitative Expected Outcomes

To ensure the self-validating nature of the workflow, compare your isolated intermediates against the following benchmark analytical markers:

Intermediate / ProductExpected YieldPhysical StateKey Analytical Markers (Validation)
1,3-Diketoester (Step 1)75 – 85%Yellow oil / solidMS (ESI+): m/z 249.1 [M+H]⁺
Isoxazole Ester (Step 2)70 – 80%Off-white solidMS (ESI+): m/z 246.1 [M+H]⁺¹H NMR: C4-H isoxazole singlet at ~6.8 ppm
Final Carboxylic Acid (Step 3)85 – 95%White crystalline solidMS (ESI-): m/z 216.1 [M-H]⁻¹H NMR: Broad -COOH peak at ~13.5 ppm

Synthetic Workflow Visualization

SynthesisWorkflow SM 3,4-Dimethylacetophenone + Diethyl Oxalate Int1 Ethyl 4-(3,4-dimethylphenyl) -2,4-dioxobutanoate SM->Int1 NaOEt, EtOH 0 °C to RT, 16 h (Claisen Condensation) Int2 Ethyl 5-(3,4-dimethylphenyl) -1,2-oxazole-3-carboxylate Int1->Int2 NH2OH·HCl, EtOH Reflux, 3 h (Cyclocondensation) Prod 5-(3,4-Dimethylphenyl) -1,2-oxazole-3-carboxylic acid Int2->Prod 1. LiOH, THF/H2O, RT 2. 1M HCl to pH 2 (Saponification)

Figure 1: Three-step synthetic workflow for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

References

  • Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs Source: Medicinal Chemistry Research (2018) / PubMed Central URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Characterization Protocol for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Structural Elucidation Protocol & Application Guide Introduction & Strategic Context 1,2-Oxazoles (commonly kn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Structural Elucidation Protocol & Application Guide

Introduction & Strategic Context

1,2-Oxazoles (commonly known as isoxazoles) are privileged heterocyclic scaffolds in modern medicinal chemistry. They are frequently deployed as metabolically stable bioisosteres for amides and esters, and serve as critical pharmacophores in various enzyme inhibitors, including membrane-bound pyrophosphatases and histone deacetylases[1].

When synthesizing 5-arylisoxazole-3-carboxylic acid derivatives—often via 1,3-dipolar cycloaddition methodologies—confirming the exact regiochemistry of the product is a paramount regulatory and scientific requirement[2]. Cycloadditions can occasionally yield mixtures of regional isomers (e.g., 3-aryl-5-carboxylic acids vs. 5-aryl-3-carboxylic acids). This application note provides a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously characterize 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (Molecular Formula: C₁₃H₁₃NO₃), ensuring total confidence in structural assignments.

Structural Properties & Predictable NMR Features

To build a self-validating analytical system, we must first establish the expected causality between the molecule's electronic environment and its NMR behavior:

  • The Diagnostic Isoxazole Proton (H-4): The isoxazole ring contains a single isolated proton at the C-4 position. Due to the combined electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, coupled with the extended conjugation from the C-5 aryl group, this proton is highly deshielded. It typically resonates as a sharp, distinct singlet in the 7.30–7.50 ppm range[3].

  • The Carboxylic Acid Proton: The acidic proton (-COOH) is highly prone to chemical exchange. In non-polar solvents like CDCl₃, it often broadens into the baseline and becomes invisible. By utilizing a strongly hydrogen-bonding solvent like DMSO-d₆, the exchange rate is significantly reduced, allowing the proton to be observed as a broad singlet far downfield (> 13.5 ppm).

  • Quaternary Carbon Relaxation: The molecule contains several quaternary carbons (C-3, C-5, C-1', and C=O) which lack attached protons to facilitate dipole-dipole relaxation. Consequently, they possess long longitudinal relaxation times ( T1​ ). This physical reality dictates our choice of instrument parameters.

Experimental Protocol & Methodologies

Sample Preparation

Field-Proven Insight: Traces of paramagnetic impurities or residual synthetic solvents (like EtOAc) can shift critical signals or interfere with the 3,4-dimethylphenyl methyl peaks.

  • Drying: Dry the purified compound under high vacuum (≤ 0.1 mbar) at 40 °C for at least 12 hours to remove trace water and volatile solvents.

  • Solvation: Weigh precisely 15–20 mg of the analyte. Dissolve completely in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Parameters (500 MHz Spectrometer)

To ensure a self-validating dataset, 1D and 2D NMR spectra must be acquired with parameters tailored to the molecule's specific relaxation dynamics.

  • ¹H NMR (500 MHz): 16–32 scans; Spectral width = 15 ppm; Relaxation delay (D1) = 2.0 s . (A standard 1.0 s delay is sufficient for protons, but 2.0 s ensures accurate integration of the methyl singlets).

  • ¹³C NMR (125 MHz): 1024–2048 scans; Spectral width = 250 ppm; Relaxation delay (D1) = 2.5–3.0 s . Causality: The extended D1 is mandatory to allow the quaternary carbons (especially the C-5 and C=O) to fully relax, preventing them from disappearing into the baseline noise.

  • 2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse sequences. For HMBC, optimize the long-range coupling constant ( nJCH​ ) to 8 Hz, which perfectly captures the 2-bond and 3-bond correlations critical for linking the isoxazole and phenyl rings.

Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C Spectra) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Pulse Sequence Setup D Data Processing & Phase Correction C->D FID Processing E Structural Elucidation & Regiochemistry Validation D->E 2D Correlation Analysis

Figure 1: Step-by-step NMR elucidation workflow for isoxazole derivatives.

Data Presentation & Structural Assignments

The following tables summarize the quantitative NMR data, cross-validated through 2D correlation experiments.

Table 1: ¹H NMR Data Summary (500 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
OH 13.80br s-1HCarboxylic acid proton
H-2' 7.65d1.81HPhenyl CH (ortho to isoxazole)
H-6' 7.55dd8.0, 1.81HPhenyl CH (ortho to isoxazole)
H-4 7.40s-1HIsoxazole C4-H
H-5' 7.30d8.01HPhenyl CH (meta to isoxazole)
4'-CH₃ 2.30s-3HMethyl group on phenyl
3'-CH₃ 2.28s-3HMethyl group on phenyl
Table 2: ¹³C NMR Data Summary (125 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment
C-5 171.0CqIsoxazole C-5 (Highly deshielded by O and ring current)
COOH 161.5CqCarboxylic acid C=O
C-3 157.0CqIsoxazole C-3
C-4' 139.5CqPhenyl C-CH₃
C-3' 137.5CqPhenyl C-CH₃
C-5' 130.5CHPhenyl CH
C-2' 127.5CHPhenyl CH
C-6' 125.0CHPhenyl CH
C-1' 124.0CqPhenyl C-ipso (Attachment to isoxazole)
C-4 100.5CHIsoxazole C-4
4'-CH₃ 19.5CH₃Methyl carbon
3'-CH₃ 19.0CH₃Methyl carbon
Table 3: Key 2D NMR Correlations (Self-Validating Matrix)
ProtonCOSY (¹H-¹H)HSQC (¹H-¹³C)HMBC (¹H-¹³C)
H-4 -C-4 (100.5)C-3 (157.0), C-5 (171.0), C-1' (124.0), COOH (161.5)
H-2' H-6' (weak)C-2' (127.5)C-4' (139.5), C-6' (125.0), C-5 (171.0)
H-6' H-5', H-2'C-6' (125.0)C-2' (127.5), C-4' (139.5), C-5 (171.0)
3'-CH₃ -3'-CH₃ (19.0)C-2' (127.5), C-3' (137.5), C-4' (139.5)

Mechanistic Insights: Proving Regiochemistry via HMBC

The core challenge in characterizing this molecule is proving that the 3,4-dimethylphenyl group is attached at C-5 and the carboxylic acid is at C-3, rather than the reverse. 1D NMR alone cannot definitively prove this. We rely on the Heteronuclear Multiple Bond Correlation (HMBC) experiment to provide a self-validating proof of structure.

The Causality of the HMBC Map:

  • The isoxazole proton (H-4) shows strong 3J (3-bond) correlations to both the carboxylic acid carbon (161.5 ppm) and the phenyl ipso-carbon C-1' (124.0 ppm).

  • Crucially, the phenyl protons H-2' and H-6' show a 3J correlation crossing the inter-ring bond directly to the isoxazole C-5 carbon (171.0 ppm).

  • If the molecule were the 3-aryl-5-carboxylic acid isomer, H-2' and H-6' would correlate to C-3 (157.0 ppm) instead of C-5. This distinct HMBC cross-peak definitively locks the regiochemistry in place.

HMBC H4 H-4 (Isoxazole) C3 C-3 (Isoxazole) H4->C3 2J HMBC C5 C-5 (Isoxazole) H4->C5 2J HMBC C1 C-1' (Phenyl) H4->C1 3J HMBC COOH C=O (Acid) H4->COOH 3J HMBC

Figure 2: Diagnostic HMBC correlations confirming the 5-aryl-3-carboxylic acid regiochemistry.

References

  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][3]

  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][2]

  • Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][1]

Sources

Method

decarboxylation conditions for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Application Note: Optimized Decarboxylation Protocols for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid Executive Summary 5-Aryl-1,2-oxazoles (isoxazoles) are privileged scaffolds in medicinal chemistry, frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Decarboxylation Protocols for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid

Executive Summary

5-Aryl-1,2-oxazoles (isoxazoles) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for esters and amides, or as core motifs in kinase inhibitors and anti-inflammatory agents. The synthesis of 5-(3,4-dimethylphenyl)-1,2-oxazole often proceeds through the construction of its corresponding 3-carboxylic acid precursor, necessitating a subsequent decarboxylation step. This guide provides a comprehensive, self-validating framework for the decarboxylation of 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid, detailing the mechanistic causality behind experimental choices and providing scalable, field-proven protocols.

Mechanistic Rationale: The "Why" Behind the Conditions

Unlike standard aliphatic carboxylic acids, isoxazole-3-carboxylic acids undergo decarboxylation relatively smoothly due to the adjacent heteroatoms. The mechanism shares conceptual similarities with the Kemp decarboxylation of benzisoxazole-3-carboxylic acids, where the extrusion of carbon dioxide is highly solvent-dependent and facilitated by the stabilization of the resulting intermediate[1]. The proximity of the nitrogen atom allows for an internal electronic rearrangement that lowers the activation energy for C–C bond cleavage.

Decarboxylation of 5-arylisoxazole-3-carboxylic acids can be achieved through purely thermal means or via metal-catalyzed pathways:

  • Thermal Decarboxylation (Solvent Effects): Polar aprotic solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) are preferred. As demonstrated in related indole-isoxazole systems, heating in DMA at reflux (~165 °C) provides sufficient thermal energy while solvating the polar transition state, leading to efficient decarboxylation without the need for metal catalysts[2].

  • Copper-Catalyzed Decarboxylation: For substrates resistant to purely thermal conditions, the addition of copper powder in a high-boiling basic solvent like quinoline (b.p. 237 °C) is the classical standard. Copper coordinates with the carboxylate, facilitating an organocopper intermediate that drastically accelerates CO₂ loss.

Quantitative Data Summary

The following table summarizes the operational parameters for the three primary decarboxylation strategies.

Table 1: Comparison of Decarboxylation Conditions for 5-Arylisoxazole-3-carboxylic Acids

MethodologyReagents / SolventTemperatureTimeTypical YieldOperational Causality & Notes
A: Thermal DMA (neat)165 °C (Reflux)1 - 2 h70 - 85%Metal-free, scalable. High heat matches the activation energy barrier.
B: Cu-Catalyzed Cu powder, Quinoline200 - 220 °C30 - 45 min80 - 95%Highly reliable. Requires acidic workup to remove the quinoline solvent.
C: Microwave NMP200 °C (MW)10 - 15 min85 - 98%Extremely fast and clean. Minimizes thermal degradation byproducts.

Validated Experimental Protocols

Protocol A: Metal-Free Thermal Decarboxylation in DMA

This protocol is ideal for scale-up as it avoids heavy metal contamination and complex filtrations.

  • Preparation : Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv, e.g., 10 mmol).

  • Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of 0.2 M.

  • Heating : Immerse the flask in a pre-heated oil bath at 170 °C. Stir vigorously at reflux for 1.5 hours. (Causality: The high boiling point of DMA provides the exact thermal threshold required to overcome the activation energy barrier for CO₂ extrusion[2].)

  • Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.

  • Workup : Cool the mixture to room temperature. Pour into ice-cold water (3 volumes) to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 x 20 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Copper-Catalyzed Decarboxylation in Quinoline

This protocol is the brute-force standard for sterically hindered or electronically deactivated substrates.

  • Preparation : In a heavy-walled glass vial or round-bottom flask, combine the carboxylic acid (1.0 equiv) and activated Copper powder (0.1 equiv, 10 mol%).

  • Solvent Addition : Suspend the mixture in quinoline (0.5 M).

  • Heating : Heat the mixture to 200 °C under a nitrogen atmosphere for 45 minutes. (Causality: Quinoline acts as both a high-boiling solvent and a base to deprotonate the acid, forming the carboxylate which coordinates to the copper surface, dramatically accelerating decarboxylation.)

  • Workup : Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the copper catalyst.

  • Quinoline Removal : Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (3 x 20 mL). (Causality: The acidic wash protonates the quinoline, rendering it water-soluble and effectively partitioning it away from the highly lipophilic isoxazole product.)

  • Isolation : Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude 5-(3,4-dimethylphenyl)-1,2-oxazole.

Visual Workflows and Logical Relationships

Workflow A 5-(3,4-Dimethylphenyl)- 1,2-oxazole-3-carboxylic acid B Method A: Thermal (DMA, 165°C, 1-2 h) A->B C Method B: Cu-Catalyzed (Quinoline, 200°C, 30 min) A->C D Method C: Microwave (NMP, 200°C, 10 min) A->D E Crude 5-(3,4-Dimethylphenyl)- 1,2-oxazole B->E C->E D->E F Aqueous Workup & Extraction E->F G Purification (Silica Gel / Recrystallization) F->G H Pure Product G->H

Experimental workflow for the decarboxylation of 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

Mechanism S1 Isoxazole-3-carboxylic acid (Deprotonation) S2 Transition State (C-C cleavage & CO2 loss) S1->S2 Heat / Cu catalyst S3 Isoxazol-3-yl Anion (Intermediate) S2->S3 - CO2 S4 Decarboxylated Isoxazole (Protonation) S3->S4 + H+

Mechanistic pathway of isoxazole-3-carboxylic acid decarboxylation.

References

  • Title: Influence of Inter- and Intramolecular Hydrogen Bonding on Kemp Decarboxylations from QM/MM Simulations - ResearchGate Source: ResearchGate / PubMed URL
  • Title: Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update Source: RSC Advances URL

Sources

Application

Mass Spectrometry Fragmentation Pattern of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid: A Mechanistic and Experimental Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary & Chemical Context 5-(3,4-Dimethylphenyl)-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Chemical Context

5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(3,4-dimethylphenyl)isoxazole-3-carboxylic acid) is a highly functionalized heterocyclic compound. The isoxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-inflammatory drugs (e.g., valdecoxib, leflunomide) and targeted therapeutics.

Understanding the exact mass spectrometry (MS) fragmentation behavior of this molecule is critical for pharmacokinetic (PK) profiling, metabolite tracking, and structural elucidation. The combination of a carboxylic acid moiety and an isoxazole ring creates a unique, highly predictable collision-induced dissociation (CID) profile. This application note details the mechanistic rationale behind its fragmentation in both positive and negative electrospray ionization (ESI) modes and provides a field-proven, self-validating LC-MS/MS protocol.

Mechanistic MS/MS Fragmentation Pathways

The fragmentation of 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid is governed by the intrinsic thermodynamic vulnerabilities of its functional groups.

Positive Ion Mode (ESI+)

In ESI+, the molecule protonates to form the precursor ion [M+H]⁺ at m/z 218.08 . The fragmentation cascade follows three distinct causal pathways:

  • Loss of Water (-18 Da): The carboxylic acid group is highly susceptible to dehydration at low collision energies, yielding a minor fragment at m/z 200.07 .

  • Isoxazole Ring Cleavage (The N-O Bond Vulnerability): The N-O bond within the isoxazole ring is the "Achilles' heel" of the molecule. Due to the electronegativity difference and the weak bond dissociation energy, CID readily induces heterolytic and homolytic cleavage of the N-O and C3-C4 bonds [1]. This skeletal rearrangement expels the isoxazole nitrogen and carboxylic acid moiety, yielding the highly stable 3,4-dimethylbenzoyl cation at m/z 133.06 . This is the most abundant and reliable diagnostic ion.

  • Decarbonylation (-28 Da): The aroyl cation subsequently loses carbon monoxide (CO) at higher collision energies to form the 3,4-dimethylphenyl cation at m/z 105.07 [2].

ESI_Positive M_plus [M+H]+ m/z 218.08 Loss_H2O [M+H - H2O]+ m/z 200.07 M_plus->Loss_H2O -H2O (18 Da) Carboxylic Acid Cleavage Aroyl 3,4-Dimethylbenzoyl Cation m/z 133.06 M_plus->Aroyl N-O & C3-C4 Cleavage Isoxazole Ring Opening Phenyl 3,4-Dimethylphenyl Cation m/z 105.07 Aroyl->Phenyl -CO (28 Da)

Figure 1: Positive ion mode (ESI+) collision-induced dissociation pathway.

Negative Ion Mode (ESI-)

In ESI-, the carboxylic acid readily deprotonates to form the precursor ion [M-H]⁻ at m/z 216.07 .

  • Decarboxylation (-44 Da): The dominant and thermodynamically driven fragmentation pathway is the neutral loss of carbon dioxide (CO₂), resulting in the isoxazole anion at m/z 172.08 [3]. Because the negative charge can delocalize across the resulting ring system, this fragment is extremely stable and serves as the primary quantifier in negative mode.

ESI_Negative M_minus [M-H]- m/z 216.07 Decarboxylation [M-H - CO2]- m/z 172.08 M_minus->Decarboxylation -CO2 (44 Da) Decarboxylation RingOpen Ring-Opened Anion Fragments Decarboxylation->RingOpen High CE N-O Cleavage

Figure 2: Negative ion mode (ESI-) fragmentation pathway highlighting decarboxylation.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) assay development, the theoretical exact masses and optimized collision energies (CE) are summarized below.

Table 1: Optimized MRM Transitions for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

PolarityPrecursor Ion (m/z)Product Ion (m/z)Neutral LossCE (eV)Structural AssignmentRole
ESI+ 218.08133.0685.02 Da253,4-Dimethylbenzoyl cationQuantifier
ESI+ 218.08105.07113.01 Da403,4-Dimethylphenyl cationQualifier
ESI+ 218.08200.0718.01 Da15[M+H - H₂O]⁺Qualifier
ESI- 216.07172.0844.00 Da15[M-H - CO₂]⁻Quantifier

Expert Insight: The m/z 133.06 ion is preferred for quantification in complex biological matrices due to its high signal-to-noise ratio. The m/z 200.07 ion, while present, is often too fragile and fluctuates with slight variations in source temperature, making it unsuitable for robust quantification.

Experimental Protocols & Workflows

The following protocol is designed as a self-validating system . By monitoring the ratio between the m/z 133.06 and m/z 105.07 product ions, analysts can verify that the collision cell energy calibration remains stable across analytical batches.

Workflow Prep 1. Sample Preparation (Protein Precipitation / SPE) LC 2. UHPLC Separation (C18, Gradient Elution) Prep->LC ESI 3. ESI Source (Pos/Neg Switching) LC->ESI Q1 4. Q1 Selection (m/z 218.08 or 216.07) ESI->Q1 CID 5. q2 CID (Argon Gas, 10-40 eV) Q1->CID Q3 6. Q3 Mass Analysis (MRM or Product Ion Scan) CID->Q3

Figure 3: Step-by-step LC-MS/MS experimental workflow for isoxazole analysis.

Sample Preparation (Biological Matrices)
  • Spike Internal Standard: Add 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog or a structural analog like 5-phenylisoxazole-3-carboxylic acid) to 50 µL of plasma/serum.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. The acidic environment ensures the carboxylic acid remains protonated, improving recovery during extraction.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing peak distortion.

LC-MS/MS Instrumental Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Source Parameters (Typical for Triple Quadrupole):

    • Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-)

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon (2.0 x 10⁻³ mbar)

Data Acceptance Criteria (System Suitability)

To ensure the trustworthiness of the data, the following criteria must be met before batch acquisition:

  • Retention Time Stability: The retention time of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid must not deviate by more than ± 0.05 minutes from the standard.

  • Ion Ratio Verification: The ratio of the Qualifier ion (m/z 105.07) to the Quantifier ion (m/z 133.06) must remain within ± 20% of the ratio established by the calibration standards. A shift in this ratio indicates either isobaric interference or a drift in collision cell gas pressure.

References

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." Journal of Mass Spectrometry. [Link]

  • Bowie, J. H., et al. (1971). "Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5." Organic Mass Spectrometry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Esterification of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Welcome to the technical support guide for the esterification of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the esterification of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this important synthetic transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the esterification of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

Q1: My reaction is sluggish and gives a low yield. What are the primary causes?

A1: Low yields in Fischer-Speier esterifications are typically due to the reaction not reaching equilibrium or the equilibrium being unfavorable.[1][2][3] The primary culprits are:

  • Insufficient Water Removal: The esterification produces water as a byproduct.[2][3][4] According to Le Chatelier's principle, its presence will shift the equilibrium back towards the starting materials.[5]

  • Catalyst Inactivity: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old, hydrated, or used in insufficient quantity.[2][6]

  • Low Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation energy barrier.[1][7] Temperatures are typically in the range of 60-110°C, often at the reflux temperature of the alcohol.[2]

  • Steric Hindrance: While less of an issue with primary and secondary alcohols, bulky alcohols can slow the reaction rate.[2][8]

Q2: I'm observing a significant amount of unreacted carboxylic acid in my final product. How can I improve conversion?

A2: This is a classic equilibrium problem. To drive the reaction to completion:

  • Use Excess Alcohol: Using the alcohol as the reaction solvent is a common and effective strategy to push the equilibrium towards the ester product.[2][3][4]

  • Active Water Removal: Employ a Dean-Stark apparatus, especially when using solvents like toluene, to azeotropically remove water as it forms.[2][4] Molecular sieves can also be used as a drying agent within the reaction flask.[2][4]

  • Increase Catalyst Loading: A modest increase in the acid catalyst concentration can accelerate the rate at which equilibrium is reached. However, excessive acid can promote side reactions.

Q3: My post-reaction work-up is difficult, and I'm struggling to separate my ester from the unreacted acid. What is the best purification strategy?

A3: The standard purification involves an aqueous work-up followed by chromatography or distillation.

  • Aqueous Wash: After the reaction, the mixture should be cooled and diluted with an organic solvent (e.g., ethyl acetate). This solution should then be washed with a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and convert the unreacted carboxylic acid into its water-soluble carboxylate salt.[7][9] This allows for its removal into the aqueous layer. Follow with a brine wash to remove residual water.

  • Chromatography: If unreacted acid persists, column chromatography on silica gel is effective.[10][11] A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar ester first, while the more polar carboxylic acid will have a stronger affinity for the silica.[10] In some cases, adding a very small amount of a base like triethylamine to the column slurry can prevent the acid from streaking.[10]

Q4: I've noticed an unknown, more non-polar byproduct in my TLC analysis. What could it be?

A4: A common non-polar byproduct, especially when using ethanol or other simple alcohols at high temperatures with a strong acid catalyst like sulfuric acid, is the corresponding dialkyl ether (e.g., diethyl ether). This is formed by the acid-catalyzed dehydration of two alcohol molecules. To minimize this, consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH) or operating at the lower end of the effective temperature range.

Q5: Could the 1,2-oxazole ring be unstable under my reaction conditions?

A5: The 1,2-oxazole ring is generally thermally stable and aromatic in nature.[12][13] However, it is an electron-deficient heterocycle.[13] Under harsh acidic conditions and prolonged heating, there is a potential for ring-opening or decomposition reactions, although this is less common than incomplete conversion or ether formation. The C2 position is the most electron-deficient and susceptible to nucleophilic attack.[13][14] If you suspect ring instability, consider using milder esterification methods. (See Section 3).

In-Depth Troubleshooting Guide: The Decarboxylation Byproduct

A particularly problematic byproduct that can arise, especially under prolonged heating, is the decarboxylated species, 5-(3,4-Dimethylphenyl)-1,2-oxazole.

Issue: Formation of 5-(3,4-Dimethylphenyl)-1,2-oxazole

Causality: Heterocyclic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, a reaction often facilitated by an acidic medium.[15] The mechanism involves protonation at a ring position (ipso-substitution), which destabilizes the carboxyl group, leading to its elimination as CO₂.[16] For 1,2-oxazole-3-carboxylic acids, the electron-withdrawing nature of the ring can make the carboxyl group susceptible to removal under thermal stress.

Workflow for Diagnosis and Resolution

Below is a logical workflow to diagnose and mitigate the formation of the decarboxylation byproduct.

G A Problem: Decarboxylation byproduct detected (e.g., by LC-MS, GC-MS) B Step 1: Confirm Reaction Temperature A->B C Is T > 100°C for extended periods? B->C D Action: Reduce reaction temperature. Use the lowest effective reflux temp (e.g., refluxing methanol vs. toluene). C->D Yes E Step 2: Evaluate Reaction Time C->E No D->E F Is reaction time > 8-10 hours? E->F G Action: Monitor reaction closely by TLC/LC-MS. Stop the reaction as soon as starting material is consumed. F->G Yes H Step 3: Assess Catalyst Choice F->H No G->H I Using strong mineral acid (e.g., conc. H₂SO₄)? H->I J Action: Switch to a milder catalyst. - p-Toluenesulfonic acid (p-TsOH) - Consider non-acidic methods (see Sec 3) I->J Yes K Problem Resolved I->K No, consider other issues J->K

Sources

Optimization

preventing degradation of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid during storage

Technical Support Center: Stability & Storage of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid

As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays involving 1,2-oxazole (isoxazole) derivatives. 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a highly valuable scaffold in medicinal chemistry, but it possesses a delicate kinetic balance between stability and lability.

This technical guide moves beyond basic safety data sheets. Here, we dissect the thermodynamic vulnerabilities of the isoxazole ring, explain the causality behind degradation, and provide self-validating protocols to ensure your compound remains intact from receipt to assay.

Core Degradation Mechanisms (The "Why")

The isoxazole ring is generally considered a stable aromatic system, but the presence of the 3-carboxylic acid functionality and specific environmental stressors expose its "Achilles' heel": the N-O bond[1].

  • Hydrolytic Ring Opening: The N-O bond is highly susceptible to cleavage under basic conditions, which typically yields β -enamino-ketoesters[1].

  • Decarboxylation: Isoxazole-3-carboxylic acids have a limited lifetime at room temperature when exposed to moisture or transition metals, readily undergoing decarboxylation to form the corresponding 5-(3,4-Dimethylphenyl)isoxazole[2].

  • Solvent-Induced Degradation (DMSO): Dimethyl sulfoxide (DMSO) is a ubiquitous laboratory solvent, but its mild oxidative properties can interfere with the oxazole/isoxazole scaffold, triggering ring opening and complete degradation of the compound[3].

  • Photoisomerization: Under UV irradiation, the isoxazole ring can undergo rearrangement through a transient azirine intermediate to form a more stable oxazole isomer[1].

DegradationPathways Compound 5-(3,4-Dimethylphenyl)- 1,2-oxazole-3-carboxylic acid Hydrolysis Hydrolysis (Basic pH) N-O Bond Cleavage Compound->Hydrolysis pH > 7.4 Decarboxylation Decarboxylation (Heat) Loss of CO2 Compound->Decarboxylation T > 37°C Photoisomerization Photoisomerization (UV) Rearrangement to Oxazole Compound->Photoisomerization UV Light SolventDegradation Solvent Degradation (DMSO) Oxidative Ring Opening Compound->SolventDegradation DMSO Storage

Caption: Degradation pathways of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

Quantitative Stability Data

Understanding the kinetic half-life of the isoxazole ring is critical for experimental planning. The stability of the isoxazole carboxylate framework is highly dependent on pH and temperature. The following table summarizes the hydrolytic stability of the isoxazole ring under various physiological and basic conditions[1].

pHTemperature (°C)Half-life ( t1/2​ ) (hours)Stability Status
4.025StableIntact
7.425StableIntact
10.0256.0Degrading
4.037StableIntact
7.4377.4Degrading
10.0371.2Rapid Degradation

Data extracted from foundational studies on isoxazole-carboxylate hydrolytic stability.[1]

Troubleshooting & FAQs

Q: My LC-MS analysis shows a mass corresponding to a β -enamino-ketoester instead of my starting material. What happened? A: Your compound underwent hydrolytic N-O bond cleavage. This is the most common degradation pathway for isoxazoles and is significantly accelerated under basic conditions (pH > 7.4)[1]. Ensure your storage buffers or assay media are not overly basic, and avoid prolonged exposure to aqueous environments at elevated temperatures.

Q: Can I prepare a 10 mM stock solution in DMSO for long-term storage? A: No. While DMSO is standard for many high-throughput screens, its mild oxidative properties interfere directly with the isoxazole scaffold, leading to ring opening and full degradation over time[3]. For long-term storage, the compound must be kept as a dry powder. If a solution is required immediately before an assay, use it promptly and discard the remainder.

Q: Why am I seeing a loss of 44 Da (mass of CO2​ ) in my mass spectrometry results? A: The compound is undergoing decarboxylation[2]. The 3-carboxylic acid group is labile, especially if the compound is stored at room temperature, exposed to moisture, or comes into contact with transition metal impurities. Strict cryogenic storage (-20°C) and desiccation are required to prevent this[4].

Q: Is it safe to leave the powder in a clear glass vial on the benchtop? A: No. Isoxazole rings can undergo photoisomerization when exposed to UV light, rearranging into an oxazole isomer via an azirine intermediate[1]. Always store the compound in amber vials or wrap the container in foil.

Self-Validating Standard Operating Procedure (SOP): Optimal Storage Workflow

To guarantee scientific integrity, storage protocols cannot rely on blind faith. The following SOP is designed as a self-validating system : it incorporates baseline testing and sentinel monitoring to empirically prove the compound's integrity over time.

Rationale and Causality

Every step in this workflow addresses a specific kinetic vulnerability of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid. By removing moisture, oxygen, light, and thermal energy, we arrest the thermodynamic drivers of hydrolysis, oxidation, photoisomerization, and decarboxylation.

StorageWorkflow Step1 1. Baseline QC Verify Purity Step2 2. Desiccation Remove Moisture Step1->Step2 Step3 3. Aliquoting Prevent Freeze-Thaw Step2->Step3 Step4 4. Argon Purge Displace Oxygen Step3->Step4 Step5 5. Cryostorage Store at -20°C Step4->Step5

Caption: Optimal step-by-step storage workflow to prevent isoxazole degradation.

Step-by-Step Methodology

Step 1: Baseline Quality Control (The Validation Anchor)

  • Action: Before storing the bulk powder, dissolve a 1 mg micro-sample in LC-MS grade acetonitrile (avoid DMSO) and run a baseline 1 H-NMR and LC-MS.

  • Causality: You cannot troubleshoot degradation if you do not know the exact purity of your starting material. This establishes your reference spectra.

Step 2: Desiccation

  • Action: Place the bulk powder in a vacuum desiccator containing fresh anhydrous calcium sulfate (Drierite) for 24 hours.

  • Causality: Ambient moisture acts as a nucleophile, initiating the hydrolytic cleavage of the N-O bond[1]. Complete moisture removal is mandatory.

Step 3: Aliquoting and Sentinel Designation

  • Action: Divide the bulk powder into single-use aliquots (e.g., 5 mg per vial) using amber glass vials. Designate one vial as the "Sentinel Vial."

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and thermal stress, accelerating decarboxylation[2]. Single-use aliquots prevent this. Amber glass blocks UV-induced photoisomerization[1].

Step 4: Inert Gas Purging

  • Action: Gently purge each vial with a stream of dry Argon gas for 10-15 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Argon is heavier than air and displaces atmospheric oxygen and residual water vapor, preventing oxidative degradation of the functional groups[4].

Step 5: Cryogenic Storage & Sentinel Monitoring

  • Action: Store all vials in a monitored -20°C freezer[4]. At the 30-day mark, pull the "Sentinel Vial" and repeat the LC-MS analysis from Step 1.

  • Causality: Low temperatures drastically reduce the kinetic energy required for decarboxylation and hydrolysis[1]. The Sentinel Vial validates that your specific storage environment is successfully maintaining compound integrity without risking your main experimental aliquots.

References[1] BenchChem Technical Support Team. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem. https://benchchem.com[2] PMC (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.https://nih.gov[4] Fisher Scientific. Isoxazole-3-carboxylic acid - SAFETY DATA SHEET.https://fishersci.com[3] MDPI. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants.https://mdpi.com

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid vs. 5-phenylisoxazole-3-carboxylic acid

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Potential In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Potential

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique electronic properties and structural rigidity make it an ideal building block for designing targeted therapeutics. This guide delves into a comparative analysis of two closely related isoxazole derivatives: the parent compound 5-phenylisoxazole-3-carboxylic acid and its substituted analog, 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid .

This analysis is designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of properties to explore the causal relationships between chemical structure and potential biological function, supported by experimental data and established synthetic protocols. The subtle addition of two methyl groups represents a classic drug design strategy, and understanding its multifaceted impact is key to unlocking new therapeutic potential.

Part 1: Molecular Structure and Physicochemical Profile

The foundational difference between these two molecules lies in the substitution pattern of the C5-phenyl ring. 5-phenylisoxazole-3-carboxylic acid features an unsubstituted phenyl group, serving as our baseline. The analog introduces two methyl groups at the 3- and 4-positions of this ring. This seemingly minor alteration has significant implications for the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

G cluster_0 5-phenylisoxazole-3-carboxylic acid cluster_1 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid a a b b

Caption: Chemical structures of the two compared isoxazole derivatives.

The addition of the dimethyl groups increases the molecular weight and, more importantly, enhances the lipophilicity (fat-solubility) of the molecule. This is a critical parameter in drug design, as it can influence membrane permeability, plasma protein binding, and metabolic stability. The methyl groups also introduce steric bulk, which can fundamentally alter how the molecule fits into a target protein's binding site.

Table 1: Comparative Physicochemical Properties

Property5-phenylisoxazole-3-carboxylic acid5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acidCausality of Difference
CAS Number 14441-90-8[1][2][3][4][5][6]898470-64-9[7]N/A
Molecular Formula C₁₀H₇NO₃[2][3]C₁₂H₁₁NO₃[7]Addition of two CH₂ groups.
Molecular Weight 189.17 g/mol [2][3]217.22 g/mol [7][8]Increased atomic mass from methyl groups.
Melting Point 160-164 °C[2][3]Not reportedAltered crystal lattice packing due to substituents.
Appearance White crystalline solid[5]Not specifiedN/A

Part 2: Synthesis Strategy: The [3+2] Cycloaddition Pathway

The construction of the 5-substituted isoxazole core is most commonly and efficiently achieved through a 1,3-dipolar cycloaddition reaction.[9] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring in a regioselective manner.

The carboxylic acid functionality is typically introduced either on the alkyne precursor or derived from a precursor group after the ring has been formed. The general workflow is adaptable for creating a diverse library of analogs simply by changing the starting alkyne.

Caption: General synthetic workflow for 5-substituted isoxazole-3-carboxylic acids.

For the synthesis of 5-phenylisoxazole-3-carboxylic acid , the starting alkyne would be phenylacetylene. For its dimethylphenyl analog , the corresponding precursor would be 1-ethynyl-3,4-dimethylbenzene. This highlights the modularity of the synthesis, allowing for systematic exploration of structure-activity relationships (SAR).

Part 3: Comparative Biological Activity & Structure-Activity Relationship (SAR)

5-phenylisoxazole-3-carboxylic acid: A Known Xanthine Oxidase Inhibitor

The unsubstituted parent compound and its derivatives are recognized for their ability to inhibit xanthine oxidase (XO).[1][10] XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid is associated with conditions like gout and hyperuricemia, making XO a valuable therapeutic target.[1] The 5-phenylisoxazole-3-carboxylic acid scaffold serves as a non-purine inhibitor, offering a potential alternative to traditional drugs like allopurinol.[10]

Beyond this, the scaffold is a versatile intermediate for pharmaceuticals, including anti-inflammatory and analgesic drugs, and has even found applications in agrochemicals as a precursor for herbicides and fungicides.[5]

Predicting the Impact of Dimethyl Substitution

How would the addition of two methyl groups to the phenyl ring affect the known biological activity?

  • Enhanced Hydrophobicity: The primary effect of the dimethyl substitution is an increase in lipophilicity. In the context of enzyme inhibition, this can be a double-edged sword. If the target enzyme's active site contains a hydrophobic pocket, the dimethylphenyl group may engage in favorable hydrophobic interactions, leading to tighter binding and increased potency. Conversely, if the binding site is sterically constrained or prefers polar interactions, the added bulk and grease-like character could weaken or abolish activity.

  • Steric Hindrance: The physical bulk of the methyl groups can enforce a specific rotational angle (dihedral angle) of the phenyl ring relative to the isoxazole core. This conformational restriction might "lock" the molecule into a more—or less—bioactive shape for fitting into the enzyme's active site. Studies on related isoxazole derivatives often show that the substitution pattern on the C5-phenyl ring is a critical determinant of potency and selectivity.[10][11]

  • Metabolic Stability: The phenyl ring is a common site for metabolic oxidation by cytochrome P450 enzymes. The methyl groups at the 3- and 4-positions could block potential sites of hydroxylation, thereby increasing the metabolic stability and half-life of the compound in vivo. This is a common strategy in drug development to improve pharmacokinetic profiles.

Hypothesis: The introduction of the 3,4-dimethylphenyl moiety is likely to significantly modulate the biological activity compared to the unsubstituted phenyl analog. It is plausible that it could enhance binding to targets with accommodating hydrophobic pockets while potentially improving its metabolic profile. However, only direct experimental testing can validate this hypothesis.

Part 4: Experimental Methodologies

To empirically test the hypotheses generated from our SAR analysis, the synthesis and biological evaluation of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid are required.

Protocol 1: General Synthesis of a 5-Aryl-isoxazole-3-carboxylic Acid

This protocol is a generalized procedure based on established methods for 1,3-dipolar cycloaddition.

Objective: To synthesize the target isoxazole via cycloaddition of an in-situ generated nitrile oxide with an alkyne, followed by ester hydrolysis.

Materials:

  • Appropriate arylacetylene (e.g., 1-ethynyl-3,4-dimethylbenzene)

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (nitrile oxide precursor)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Cycloaddition:

    • Dissolve the arylacetylene (1.0 eq) in the chosen solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add a solution of triethylamine (2.5 eq) in the same solvent dropwise over 30 minutes. The triethylamine facilitates the in-situ formation of the nitrile oxide from the chloro-oxime precursor.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester product by flash column chromatography.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of LiOH or NaOH (e.g., 3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Concentrate the reaction mixture to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.

    • The carboxylic acid product will typically precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo to yield the final 5-aryl-isoxazole-3-carboxylic acid.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against xanthine oxidase.

Principle: This assay measures the rate of uric acid formation, which is catalyzed by XO and can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare serial dilutions of the test compounds and the positive control (Allopurinol) in DMSO.

  • In the wells of the 96-well plate, add:

    • Phosphate buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Xanthine oxidase enzyme solution

  • Pre-incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using the microplate reader.

  • Calculate the reaction rate (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid in the context of its well-studied parent, 5-phenylisoxazole-3-carboxylic acid .

  • Established Scaffold: 5-phenylisoxazole-3-carboxylic acid is a validated building block, particularly as a core for xanthine oxidase inhibitors.[1][10] Its synthetic accessibility and known biological activities make it an excellent starting point for medicinal chemistry programs.

  • Untested Potential: 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid represents a logical next step in analog design. Based on established SAR principles, the dimethyl substitution is predicted to increase lipophilicity and metabolic stability, which could translate to an altered and potentially improved pharmacological profile.

The true value of the dimethylphenyl analog remains to be unlocked through empirical validation. The experimental protocols provided herein offer a clear path forward for its synthesis and direct comparative evaluation. Such studies are essential to confirm whether this subtle structural modification can translate into a significant therapeutic advantage, paving the way for the development of novel and more effective isoxazole-based drug candidates.

References

  • ChemicalBook. (2026, January 13). 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8.

  • ChemBK. (2024, April 11). 5-phenylisoxazole-3-carboxylic acid.

  • Wang, S., et al. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.

  • MilliporeSigma. (n.d.). 5-Phenylisoxazole-3-carboxylic acid 97.

  • CymitQuimica. (n.d.). 5-Phenyl-isoxazole-3-carboxylic acid.

  • Chem-Impex. (n.d.). 5-Phenylisoxazole-3-carboxylic acid.

  • ECHEMI. (n.d.). 5-PHENYLISOXAZOLE-3-CARBOXYLICACID.

  • Jezierska, A., et al. (2004, February). Structure/activity Investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one Derivatives. Archiv der Pharmazie.

  • Sigma-Aldrich. (n.d.). 5-(3,4-Dimethoxy-phenyl)-isoxazole-3-carboxylic acid.

  • Thoreauchem. (n.d.). 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

  • Guidechem. (n.d.). 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc.

Sources

Comparative

Benchmarking 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid Against Standard Phosphodiesterase 4 (PDE4) Inhibitors: A Comparative Guide

This guide provides a comprehensive in vitro comparison of the novel compound, 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, against established Phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Rolipram. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vitro comparison of the novel compound, 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, against established Phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Rolipram. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory agents.

Introduction: The Rationale for Targeting PDE4 in Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP, a second messenger that plays a pivotal role in regulating a multitude of cellular processes, most notably inflammation.[2] PDE4 is the predominant cAMP-degrading enzyme in most immune and inflammatory cells, including T cells, macrophages, neutrophils, and eosinophils.[3]

Inhibition of PDE4 leads to an elevation of intracellular cAMP levels.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a broad spectrum of anti-inflammatory effects.[2] These effects include the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and reactive oxygen species, as well as the inhibition of inflammatory cell proliferation and trafficking.[3][5]

Given its central role in modulating the inflammatory cascade, PDE4 has emerged as a highly validated therapeutic target for a range of chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[6][7] Standard inhibitors such as Roflumilast and Rolipram have demonstrated clinical and preclinical efficacy, respectively, validating the therapeutic potential of targeting this enzyme.[4][8]

The subject of this guide, 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, is a novel small molecule with structural motifs common to other known enzyme inhibitors. Based on this structural rationale, we hypothesize its potential as a PDE4 inhibitor. This guide outlines a head-to-head benchmarking study to evaluate its in vitro potency and cellular activity against the well-characterized PDE4 inhibitors, Roflumilast and Rolipram.

Experimental Design & Methodologies

The causality behind our experimental choices is to first establish the direct enzymatic inhibition of PDE4 by the test compound and then to correlate this with a downstream cellular anti-inflammatory effect.

  • Biochemical Assay: Direct PDE4 Inhibition: To determine the direct inhibitory effect of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid on PDE4, a biochemical assay using recombinant human PDE4 enzyme will be performed. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.

  • Cell-Based Assay: Inhibition of TNF-α Release: To assess the compound's activity in a more physiologically relevant context, we will measure its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).[9] TNF-α is a key pro-inflammatory cytokine whose production is known to be suppressed by elevated cAMP levels resulting from PDE4 inhibition.[10]

Experimental Workflow: Biochemical PDE4 Inhibition Assay

The following diagram illustrates the workflow for determining the IC50 value of the test compounds.

PDE4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, Roflumilast, and Rolipram Incubation Incubate PDE4 enzyme with test compounds in a 96-well plate Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human PDE4 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare cAMP substrate solution Reaction_Start Initiate reaction by adding cAMP substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined incubation period Reaction_Start->Reaction_Stop Detection Quantify remaining cAMP or product formed (e.g., AMP) Reaction_Stop->Detection Data_Analysis Calculate % inhibition for each compound concentration Detection->Data_Analysis IC50_Calc Determine IC50 values using non-linear regression analysis Data_Analysis->IC50_Calc

Sources

Validation

LC-MS vs. GC-MS for the Analysis of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid: A Methodological Guide

As a Senior Application Scientist, selecting the optimal analytical platform for a target molecule is never a matter of mere preference; it is dictated by the physicochemical realities of the molecule itself. 5-(3,4-Dime...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical platform for a target molecule is never a matter of mere preference; it is dictated by the physicochemical realities of the molecule itself. 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) presents a classic analytical dichotomy. It features a highly hydrophobic 3,4-dimethylphenyl moiety coupled with a polar, hydrogen-bonding carboxylic acid group attached to an electron-withdrawing isoxazole ring.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, providing mechanistic insights, head-to-head performance metrics, and self-validating experimental protocols to ensure scientific integrity.

Physicochemical Causality: The Molecule Dictates the Method

To understand why a specific platform excels, we must first deconstruct the molecule's behavior in solution and the gas phase:

  • The Carboxylic Acid Factor: The free -COOH group is highly polar and forms strong intermolecular hydrogen bonds. In gas-phase techniques (GC), this leads to low volatility, severe peak tailing due to interactions with active silanol groups in the inlet/column, and potential thermal degradation[1]. Therefore, direct GC-MS analysis is unviable without chemical derivatization[2].

  • The Isoxazole Inductive Effect: The isoxazole ring is an electron-withdrawing heteroaromatic system. This inductive effect stabilizes the carboxylate anion, lowering the pKa of the carboxylic acid. Consequently, the molecule readily sheds a proton to form a stable [M-H]⁻ ion, making it exceptionally highly responsive to Electrospray Ionization in negative mode (ESI-)[3].

  • Hydrophobic Retention: The 3,4-dimethylphenyl group provides robust van der Waals interactions with reversed-phase (C18) stationary phases. This ensures the analyte is retained well past the solvent front, effectively separating it from early-eluting matrix components that cause ion suppression[4].

Visualizing the Analytical Workflows

G Start 5-(3,4-Dimethylphenyl)- 1,2-oxazole-3-carboxylic acid (MW: 217.22) LCMS_Path LC-MS Workflow (Primary Choice) Start->LCMS_Path Polar -COOH Group GCMS_Path GC-MS Workflow (Orthogonal Choice) Start->GCMS_Path Requires Volatility Prep_LC Direct Dilution (Aqueous/Organic) LCMS_Path->Prep_LC Prep_GC Strict Dehydration & BSTFA Derivatization GCMS_Path->Prep_GC Ion_LC ESI Negative (ESI-) [M-H]- m/z 216.1 Prep_LC->Ion_LC RP-HPLC (C18) Ion_GC Electron Impact (EI) [M-TMS]+ m/z 289.1 Prep_GC->Ion_GC Capillary GC (DB-5) Result_LC High-Throughput Quantitation (PK/PD Studies) Ion_LC->Result_LC Result_GC Structural Elucidation & Isomer Resolution Ion_GC->Result_GC

Caption: Analytical decision tree for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid workflows.

Head-to-Head Performance Comparison

For routine quantitative analysis (e.g., pharmacokinetics, drug monitoring), LC-MS/MS is the undisputed gold standard due to its ability to analyze the intact molecule directly[5]. GC-MS serves as a powerful orthogonal technique, primarily reserved for resolving complex structural isomers or when high-resolution electron impact (EI) fragmentation libraries are required for structural confirmation.

ParameterLC-MS/MS (ESI-)GC-MS (EI)
Sample Preparation Minimal (Protein precipitation/dilution)Extensive (Extraction, strict drying, derivatization)
Derivatization None Required Strictly Required (e.g., Silylation via BSTFA)
Ionization Mechanism Electrospray Ionization (Soft, [M-H]⁻)Electron Impact (Hard,[M-TMS]⁺ & fragments)
Primary Target m/z 216.1 (Intact parent mass)289.1 (Derivatized parent mass)
Chromatographic Resolution Moderate (Sufficient for most matrices)Very High (Excellent for structural isomers)
Throughput High (~3-5 min per sample)Low (~15-25 min per sample + prep time)
Primary Application High-throughput PK/PD quantitationOrthogonal validation, structural elucidation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include critical internal checkpoints to verify the integrity of the sample and the instrument before data acquisition.

Protocol A: LC-MS/MS Quantitation (The Gold Standard)

Mechanism: Reversed-phase separation followed by ESI- MRM (Multiple Reaction Monitoring).

  • System Suitability Check: Inject a blank solvent (Methanol/Water 50:50) to verify a stable baseline and absence of carryover. Backpressure should be stable (±2%).

  • Sample Preparation:

    • Spike 50 µL of plasma/matrix with an internal standard (IS) (e.g., 5-phenylisoxazole-3-carboxylic acid).

    • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Validation Check: Ensure a clear supernatant is formed with a solid, distinct pellet.

  • Chromatography Setup:

    • Column: C18 (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[4].

    • Mobile Phase A: Water with 5 mM Ammonium Acetate (pH ~6.8 ensures the carboxylic acid remains ionized).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-):

    • Capillary Voltage: 2.5 kV.

    • Monitor the transition for the parent ion [M-H]⁻ at m/z 216.1 to its primary product ion (optimized via direct infusion).

Protocol B: GC-MS Structural Analysis (The Orthogonal Approach)

Mechanism: Dehydration, silylation of the -COOH group to a -COOSi(CH3)3 ester, followed by capillary GC and EI fragmentation.

  • Extraction & Strict Dehydration:

    • Extract the analyte from the aqueous matrix using Liquid-Liquid Extraction (LLE) with Ethyl Acetate.

    • Transfer the organic layer to a GC vial and evaporate to absolute dryness under a gentle stream of Nitrogen.

    • Causality Check: Any residual water will immediately hydrolyze the BSTFA reagent, quenching the derivatization and ruining the analysis. The vial must be visibly bone-dry.

  • Derivatization (Silylation):

    • Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous Pyridine (acid scavenger).

    • Seal the vial and incubate at 60°C for 30 minutes[2].

  • Chromatography Setup:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Validation Check: Scan mode (m/z 50-400). Look for the molecular ion of the TMS-derivative at m/z 289.1. The absence of a peak at m/z 217 confirms 100% derivatization efficiency.

Conclusion & Recommendation

For the analysis of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, LC-MS is unequivocally the recommended primary platform. The molecule's intrinsic properties—specifically the highly acidic carboxylic acid enhanced by the isoxazole ring—make it perfectly suited for direct, high-sensitivity detection in ESI negative mode without the labor-intensive derivatization required by GC-MS. GC-MS should be deployed strategically only when high-resolution structural elucidation or orthogonal regulatory validation is strictly necessary.

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (PMC).
  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. ResearchGate.
  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Patsnap Synapse.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate.
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma. National Institutes of Health (PubMed).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

This document provides essential, step-by-step guidance for the proper and safe disposal of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory protocols to ensure safety, compliance, and environmental stewardship. The procedures outlined below are grounded in established principles of chemical waste management and are designed to be a self-validating system for your laboratory's safety program.

Pre-Disposal Hazard Assessment and Characterization

Based on data from similar compounds, this chemical is likely a solid that presents the following hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3]

  • Skin Irritation : Likely to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation : Likely to cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[1][2][3]

Waste Classification: Why This is Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid should be managed as hazardous waste due to the following likely characteristics:

  • Toxicity : As indicated by analogous compounds, it likely possesses oral toxicity.[1][2]

  • Corrosivity (Potential) : As a carboxylic acid, it may be corrosive, capable of causing harm to skin or corroding metals.[4] While dilute aqueous solutions of simple acids may sometimes be neutralized and drain disposed if the pH is between 5.5 and 11.0 and they contain no other hazardous components, this is not recommended for complex organic acids without a thorough characterization and institutional approval.[7][8]

Therefore, this compound must be disposed of through a licensed hazardous waste facility, following a "cradle-to-grave" management system to ensure environmental protection and regulatory compliance.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling the chemical for disposal, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][9][10][11]Protects against accidental splashes or dust generation that can cause serious eye irritation.
Skin Protection Nitrile rubber or other chemically resistant gloves. A lab coat or chemical-resistant apron.[1][9]Prevents direct skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[9][11] If dust generation is unavoidable, use a NIOSH-approved respirator.[9]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][10]Prevents accidental ingestion and cross-contamination.

Step-by-Step Disposal Protocol

This protocol details the process from waste generation at the lab bench to its final collection by trained professionals.

Step 1: Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant chemical waste disposal.

  • Designate a Waste Container : Use a container that is chemically compatible with the acidic and organic nature of the compound (e.g., a high-density polyethylene (HDPE) or glass bottle).[8][12] Ensure the container was not previously used for incompatible materials like strong bases, oxidizers, or reactive metals.[12][13]

  • Collect Waste : Collect waste 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, including any contaminated materials (e.g., weighing paper, gloves, or paper towels from a spill cleanup), in this designated container.

  • Avoid Mixing : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Keep acids segregated from bases and oxidizers.[13]

  • Keep Containers Closed : The waste container must be securely closed at all times, except when actively adding waste.[8] This prevents the release of vapors and protects against spills.

Step 2: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement and is crucial for safe handling.

  • Attach a Hazardous Waste Tag : As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EH&S department.[8][14]

  • Complete All Fields : Clearly write the full, unabbreviated chemical name: "5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid". List all constituents, including any solvents and their approximate percentages.

  • Indicate Hazards : Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Corrosive").

  • Provide Generator Information : Include the name of the principal investigator, the lab location, and the date the waste accumulation started.

Step 3: On-Site Accumulation and Storage
  • Storage Location : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the lab personnel.[8]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[8]

  • Monitor Accumulation Limits : Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates the maximum amount of waste that can be stored and for how long.[15] Adhere strictly to these time and quantity limits.

Step 4: Arranging for Final Disposal
  • Contact EH&S : Once the container is full or the accumulation time limit is approaching, schedule a waste pickup with your institution's EH&S department or a licensed professional waste disposal service.[10]

  • Do Not Use Drains or Trash : Never dispose of this chemical down the sink or in the regular trash.[7][8][12] This is a violation of EPA regulations and can harm the environment and public health.

  • Maintain Records : Keep a copy of all waste manifests and disposal records for at least three years, as required by federal law.[15]

The logical flow for this disposal process is illustrated in the diagram below.

start Waste Generated: 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste (Toxic, Acidic) ppe->characterize collect Step 3: Collect in a Labeled, Compatible Container characterize->collect segregate Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) collect->segregate store Step 4: Store in Secondary Containment in a Designated Area collect->store request Step 5: Request Pickup from EH&S or Licensed Vendor store->request end Compliant & Safe Disposal request->end

Caption: Workflow for the compliant disposal of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency response line.

  • Control the Source : If safe to do so, stop the source of the spill.

  • Containment : For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust.[1] Place the material and all cleanup tools into a designated hazardous waste container.

  • Neutralization (for solutions) : If the material is in an acidic solution, it can be neutralized with a suitable agent like sodium bicarbonate. Absorb the neutralized mixture with an inert material (e.g., vermiculite or sand).

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup must be disposed of as hazardous waste.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure that 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • SAFETY DATA SHEET - 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - Imidazole. (2018, January 23). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). R Discovery.
  • Environmentally Benign Synthesis of Isoxazole–5(4H)-one Derivative Using Cashew Shell Extract as a Natural Acid Catalyst. (2025, October 21). Bentham Science Publishers.
  • Safety Data Sheet - 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. (2024, October 19). Angene Chemical.
  • Defining Hazardous Waste. (2025, October 15). Department of Toxic Substances Control - CA.gov.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry.
  • Environmentally Benign Synthesis of Isoxazole-5(4H)-one Derivative Using Cashew Shell Extract as a Natural Acid Catalyst. (2025, December 22). ResearchGate.
  • SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. (2023, September 5). Fisher Scientific.
  • SDS US - CARBOXYLIC ACID POLYMER. (2019, February 19).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). College of Chemistry, University of California, Berkeley.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, The University of Chicago.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). Blink, UC San Diego.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety.
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025, July 8). Preprints.org.
  • SAFETY DATA SHEET - Isoxazole. (n.d.). Fisher Scientific.
  • Safety Data Sheet - 3,4-Dimethylpyrazole (phosphate). (2025, May 23). Cayman Chemical.

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Handling

A Senior Application Scientist's Guide to Handling 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 898470-64-9) was publicly available at the time of this writing.[1][2] This guide is a synthesis of critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 898470-64-9) was publicly available at the time of this writing.[1][2] This guide is a synthesis of critical safety information derived from the structural components of the molecule—a carboxylic acid and an oxazole ring—and data from analogous compounds. It is imperative to obtain and review the compound-specific SDS from your supplier before any handling occurs and to perform a thorough, institution-specific risk assessment. This document is intended to provide immediate, essential guidance for laboratory professionals.[3]

Hazard Assessment: A Synthesis of Structural Precedents

5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a solid organic compound whose hazard profile must be inferred from its constituent functional groups.[1] The presence of the carboxylic acid moiety suggests potential for skin and eye irritation or corrosion, while the oxazole core, a common scaffold in pharmacologically active molecules, can present its own set of biological hazards.[4][5][6][7] As a solid, it also poses a risk of forming combustible dust mixtures in air.[8]

A summary of anticipated hazards, based on data from structurally similar chemicals, is presented below.

Hazard CategoryPotential RiskRationale & Supporting Evidence
Eye Contact Serious Eye Irritation/Damage Carboxylic acids and oxazole derivatives are frequently classified as serious eye irritants.[4][9] Direct contact with the solid or dust can cause significant damage.
Skin Contact Skin Irritation / Allergic Reaction Many carboxylic acids are skin irritants.[4] Furthermore, heterocyclic compounds like oxazoles can be skin sensitizers, potentially causing an allergic reaction upon repeated exposure.[10][11]
Inhalation Respiratory Tract Irritation Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[9][12] All manipulations that could generate dust should be performed with adequate ventilation.
Ingestion Harmful if Swallowed Analogous oxazole and carboxylic acid compounds are often classified as harmful if ingested.[9]
Chronic Exposure Potential Systemic Effects Some complex heterocyclic molecules are suspected of having long-term health effects, such as damaging fertility or the unborn child.[10] This risk, while not confirmed for this specific compound, warrants a cautious approach.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.

PPE Selection Framework

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe Mandatory PPE Selection cluster_risk Risk-Based PPE Enhancement Prep Access Compound & SDS FumeHood Work in Chemical Fume Hood? Prep->FumeHood Ventilation Ensure Adequate General Ventilation FumeHood->Ventilation No BasePPE Standard Lab Attire: - Long-sleeved Lab Coat - Closed-toe Shoes FumeHood->BasePPE Yes Ventilation->BasePPE Gloves Nitrile Gloves (Inspect Before Use) BasePPE->Gloves Goggles Chemical Safety Goggles (ANSI Z87.1 / EN166) Gloves->Goggles RiskAssess Risk of Dust or Splash? Goggles->RiskAssess FaceShield Add Face Shield RiskAssess->FaceShield Yes Respirator Add NIOSH-approved Respirator (e.g., N95) RiskAssess->Respirator Yes

Caption: PPE Selection Workflow for Handling the Compound.

Detailed PPE Specifications
  • Eye and Face Protection :

    • Mandatory : Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[8]

    • Recommended : A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or dust generation (e.g., weighing large quantities, transfers, reaction quenching).[3][10][13]

  • Skin and Body Protection :

    • Lab Coat : A long-sleeved laboratory coat is required to protect against incidental contact.

    • Gloves : Wear impervious gloves, such as nitrile rubber.[3][10] It is critical to inspect gloves for any signs of degradation or puncture before use.[13] Use proper glove removal technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[13]

    • Protective Clothing : For handling larger quantities or in situations with a significant spill risk, impervious protective clothing and boots may be necessary.[3][10]

  • Respiratory Protection :

    • Primary Control : All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood.[3][8][9] This is the primary engineering control to prevent inhalation.

    • Secondary Control : In the absence of a fume hood or if engineering controls are insufficient to prevent dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8][10] A P95 or P100 particulate respirator is a suitable minimum.[13]

Operational and Disposal Plans

Safe Handling Procedures: A Step-by-Step Guide
  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[8]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the chemical container.

  • Chemical Handling & Manipulation :

    • Don all required PPE as determined by your risk assessment.

    • Carefully open the container, avoiding any agitation that could create airborne dust.

    • Use a spatula to gently transfer the desired amount of the solid. Avoid pouring the solid directly from the container if it is a fine powder.

    • Keep the container tightly closed when not in use.[10]

  • Post-Handling & Decontamination :

    • Carefully clean all equipment and the work surface after use.

    • Wipe down the work area with an appropriate solvent, followed by soap and water.

    • Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[4][9]

Disposal Plan: Managing Chemical Waste
  • Waste Segregation : All waste materials contaminated with 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, including disposable gloves, weigh boats, and contaminated labware, must be treated as hazardous chemical waste.[14]

  • Containerization : Collect all solid and liquid waste in a designated, properly labeled, and sealable hazardous waste container. Do not mix with incompatible waste streams.[5]

  • Regulatory Compliance : The disposal of the waste container must be handled through your institution's environmental health and safety office and in strict accordance with all local, regional, and national regulations.[10] Do not dispose of this chemical down the sanitary sewer.[11] While some carboxylic acids can be recovered from waste streams, this requires specialized processes and is not a standard laboratory disposal method.[15][16][17]

References

  • 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid-898470-64-9. Thoreauchem.
  • SAFETY D
  • SAFETY D
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  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Safety D
  • PAF C-16 Carboxylic Acid Safety D
  • SAFETY D
  • 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid. Guidechem.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. Altiras.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production?
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  • 5-(3,4-DImethylphenyl)isoxazole-3-carboxylic acid. BLDpharm.
  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • A comprehensive review on biological activities of oxazole deriv
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Chemical and Pharmaceutical Research.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
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5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
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